3-(Methoxymethyl)Piperidine Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)Piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives .
Scientific Research Applications
3-(Methoxymethyl)Piperidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)Piperidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The pathways involved often include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the methoxymethyl group.
N-Methylpiperidine: A derivative with a methyl group instead of methoxymethyl.
4-Methoxypiperidine: A piperidine derivative with a methoxy group at the 4-position.
Uniqueness
3-(Methoxymethyl)Piperidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Biological Activity
3-(Methoxymethyl)Piperidine Hydrochloride (CAS No. 688809-97-4) is a piperidine derivative with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with a methoxymethyl group. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors and enzymes. Notable mechanisms include:
- Histamine Receptor Modulation: Piperidine derivatives have been shown to act as antagonists at histamine H3 receptors, which are involved in regulating neurotransmitter release. This modulation can potentially lead to therapeutic effects in conditions like schizophrenia and Alzheimer's disease .
- Sigma Receptor Interaction: The compound may also exhibit affinity for sigma receptors, which are implicated in pain modulation and neuroprotection. Antagonism at these sites could enhance opioid analgesia and provide relief in neuropathic pain models .
In Vitro Studies
Research indicates that this compound demonstrates promising biological activity through various assays:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Histamine H3 Receptor | 12.5 | |
Sigma-1 Receptor | 8.0 | |
Cathepsin K Inhibition | 13.52 |
These values suggest that the compound has moderate to strong inhibitory effects on these biological targets, making it a candidate for further development in therapeutic applications.
Case Studies and Applications
Several studies have investigated the pharmacological effects of piperidine derivatives similar to this compound:
- Pain Management: A study evaluated the efficacy of sigma receptor antagonists in enhancing opioid analgesia. Compounds structurally related to this compound were tested in animal models, demonstrating a significant increase in pain threshold when used alongside opioids .
- Neuroprotective Effects: Research focusing on the neuroprotective properties of piperidine derivatives highlights their potential in treating neurodegenerative diseases. The modulation of histamine receptors has been associated with improved cognitive function in preclinical models of Alzheimer’s disease .
- Bone Resorption Inhibition: In vitro studies showed that piperidine derivatives could inhibit bone resorption, indicating potential applications in osteoporosis treatment. The mechanism involves inhibition of cathepsin K, an enzyme critical for bone remodeling .
Safety Profile
Despite its promising biological activities, safety assessments are crucial. According to PubChem, this compound can cause skin and eye irritation, necessitating careful handling and further toxicological evaluations .
Properties
IUPAC Name |
3-(methoxymethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSCPYVOXUZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589367 | |
Record name | 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-97-4 | |
Record name | 3-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.